3-[(4-Fluorophenyl)iminomethyl]phenol
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Overview
Description
3-[(4-Fluorophenyl)iminomethyl]phenol is an organic compound with the molecular formula C13H10FNO It is characterized by the presence of a fluorophenyl group attached to an iminomethyl group, which is further connected to a phenol group
Mechanism of Action
Pharmacokinetics
Some properties of the compound have been reported . It has a melting point of 179.0 to 183.0 °C and a boiling point of 370.9±27.0 °C . The compound is slightly soluble in DMSO and methanol , which may influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that the compound is used in the preparation of benzylacetones which promote anti-fungal activity . .
Action Environment
The compound should be stored in a dry, room temperature environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)iminomethyl]phenol typically involves the condensation reaction between 4-fluoroaniline and salicylaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
3-[(4-Fluorophenyl)iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)iminomethyl]phenol
- 2-[(4-Fluorophenyl)iminomethyl]phenol
- 3-[(4-Chlorophenyl)iminomethyl]phenol
Uniqueness
3-[(4-Fluorophenyl)iminomethyl]phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. The position of the iminomethyl group also influences the compound’s chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABNWXQUYPGFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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